molecular formula C13H17N5O3 B2830225 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1004679-89-3

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No. B2830225
CAS RN: 1004679-89-3
M. Wt: 291.311
InChI Key: DZJTXRAJARVCEI-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader family of chemicals that have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone, including those with pyrimidine structures, have shown significant analgesic and anti-inflammatory activities. These compounds inhibit cyclooxygenase (COX-1/COX-2) and display high selectivity for COX-2, with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Radioligand Imaging Applications

Radiosynthesis of [18F]PBR111, part of a series of selective ligands for the translocator protein (18 kDa), demonstrates the potential of pyrazolopyrimidine derivatives in in vivo imaging using positron emission tomography (PET). This approach allows for the exploration of neuroinflammatory processes in various diseases, showcasing the importance of these compounds in medical imaging and diagnosis (Dollé et al., 2008).

Insecticidal and Antibacterial Potential

Compounds with pyrimidine linked to pyrazole have been prepared and evaluated for their insecticidal and antibacterial potential, indicating the versatility of these compounds in addressing agricultural and health-related issues. The synthesized compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new insecticides and antibiotics (Deohate & Palaspagar, 2020).

Antitumor Activities

The synthesis of pyrazolopyrimidine analogues has led to compounds with in vitro cell growth inhibitory activity, demonstrating the potential of these chemicals in cancer research. These compounds contribute to the development of new anticancer agents, highlighting the significant role of pyrazolopyrimidine derivatives in medicinal chemistry (Taylor & Patel, 1992).

Anti-inflammatory, Analgesic, and Antipyretic Activities

The development of novel pyrazolone derivatives attached to a pyrimidine moiety and their evaluation for anti-inflammatory, analgesic, and antipyretic activities showcase the therapeutic applications of these compounds. Some of these synthesized derivatives exhibited activities comparable to standard drugs, emphasizing their potential as new therapeutic agents (Antre et al., 2011).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-7-5-10(15-11(19)6-21-4)18(17-7)13-14-9(3)8(2)12(20)16-13/h5H,6H2,1-4H3,(H,15,19)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJTXRAJARVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC)C2=NC(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135551485

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